N-(3-chlorobenzyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Overview
Description
N-(3-chlorobenzyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a useful research compound. Its molecular formula is C20H18ClN3O3 and its molecular weight is 383.8 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-chlorobenzyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is 383.1036691 g/mol and the complexity rating of the compound is 599. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Structure-Activity Relationship
N-(3-chlorobenzyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is involved in the synthesis of complex chemical structures, demonstrating its role as a precursor in the development of compounds with potential therapeutic applications. Studies have explored its chemical reactivity, leading to the synthesis of derivatives with varied biological activities. For example, the compound has been utilized in the synthesis of pyridazinone derivatives showing significant antinociceptive activity, indicating its utility in pain management research (Dogruer, Şahin, Ünlü, & Ito, 2000).
Catalytic Applications and Green Chemistry
In the context of green chemistry, N-(3-Amino-4-methoxyphenyl)acetamide derivatives, closely related to the compound , have been synthesized using novel catalytic methods. These methods emphasize the importance of environmentally friendly chemical processes, showcasing the compound's role in the development of sustainable synthetic pathways (Zhang, 2008).
Biological Studies and Drug Development
The compound has been a focus in drug discovery efforts, particularly in the synthesis of molecules with antimicrobial and anti-inflammatory properties. It serves as a backbone for the creation of new drugs that could potentially treat various diseases. Its modifications lead to the creation of molecules with enhanced biological activities, which are crucial for developing new therapeutic agents (Sowmya et al., 2017).
Environmental and Agricultural Research
In agriculture, research on chloroacetamide and related compounds, including those structurally similar to N-(3-chlorobenzyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide, has contributed to understanding their behavior in the environment and their role as herbicides. These studies provide insights into their adsorption, mobility, and efficacy, critical for developing safer and more effective agricultural chemicals (Peter & Weber, 1985).
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c1-27-17-7-5-15(6-8-17)18-9-10-20(26)24(23-18)13-19(25)22-12-14-3-2-4-16(21)11-14/h2-11H,12-13H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZPDYXMHUWJSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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